

# 4-Chloro-N,N-dimethylbenzamide physical properties

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## Compound of Interest

Compound Name: 4-Chloro-N,N-dimethylbenzamide

Cat. No.: B085207

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-Chloro-N,N-dimethylbenzamide**

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Chloro-N,N-dimethylbenzamide** is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Its molecular framework, featuring a chlorinated benzene ring coupled to a dimethylated amide group, provides a versatile scaffold for building more complex molecules. An authoritative understanding of its core physical, chemical, and safety properties is paramount for its effective and safe application in laboratory research, process development, and scale-up operations. This guide synthesizes critical data to provide a comprehensive technical overview, explaining not just the "what" but the "why" behind its characteristics and the methodologies used for its analysis.

## Molecular Identity and Structure

The unique reactivity and physical behavior of **4-Chloro-N,N-dimethylbenzamide** are direct consequences of its molecular architecture. The electron-withdrawing nature of both the chlorine atom and the carbonyl group influences the electron density of the aromatic ring, while the tertiary amide group dictates its polarity and hydrogen bonding capabilities.

Caption: Molecular Structure of **4-Chloro-N,N-dimethylbenzamide**.

Key identifiers for this compound are consolidated below for unambiguous reference.

Identifier	Value
CAS Number	14062-80-7 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> CINO <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	183.63 g/mol <a href="#">[3]</a> <a href="#">[7]</a>
IUPAC Name	4-chloro-N,N-dimethylbenzamide <a href="#">[3]</a>
InChI	InChI=1S/C9H10CINO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 <a href="#">[3]</a> <a href="#">[5]</a>
InChIKey	FARSXMMESQDZMY-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Canonical SMILES	CN(C)C(=O)C1=CC=C(C=C1)Cl <a href="#">[3]</a>
Synonyms	N,N-Dimethyl-4-chlorobenzamide, p-Chloro-N,N-dimethylbenzamide <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## Physicochemical Properties

The physical properties of a compound dictate its behavior in various solvents and thermal conditions, which is critical for designing reaction setups, purification strategies, and formulation processes.

Property	Value	Source(s)
Physical State	Solid, Off-white in appearance.	[8]
Melting Point	57-59 °C	[6]
Boiling Point	128-130 °C at 1.2 Torr; 107-108 °C at 45.2 Torr	[6][9]
Density	1.172 g/cm³ (Predicted)	[9]
pKa	-1.42 ± 0.70 (Predicted)	[9]
LogP	1.39 - 2.04	[1][9]
Refractive Index	1.544 (Predicted)	[9]

#### Expert Insights on Solubility:

The solubility of **4-Chloro-N,N-dimethylbenzamide** is governed by the "like dissolves like" principle.[10] Its structure contains both a nonpolar chlorophenyl group and a polar tertiary amide group.

- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): High solubility is expected. These solvents can effectively solvate the polar amide group without the steric hindrance that protic solvents might present.
- Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the potential for hydrogen bond acceptance by the amide's carbonyl oxygen.
- Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. The energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvents.[10]
- Water: The compound is expected to be only slightly soluble in water. While the amide group offers some polarity, the hydrophobic nature of the chlorophenyl ring dominates, limiting its miscibility with water.[11]

## Analytical Characterization and Spectral Data

Confirming the identity and purity of **4-Chloro-N,N-dimethylbenzamide** requires robust analytical techniques. Spectral data provides a molecular fingerprint, which is essential for quality control and regulatory submissions.

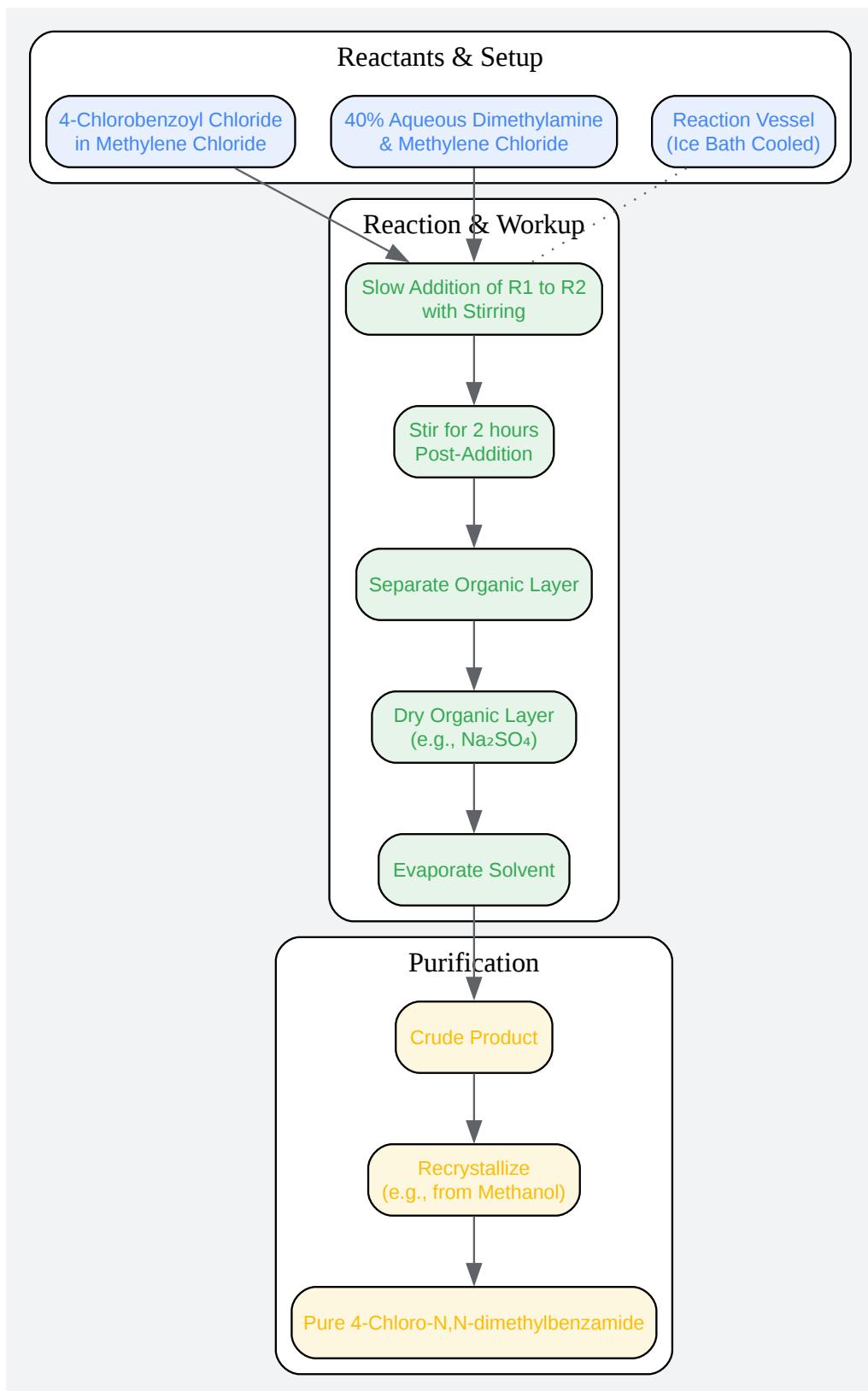
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^{13}\text{C}$  NMR is a powerful tool for structural elucidation. Key signals in the spectrum, such as those for the carbonyl carbon and the distinct aromatic carbons, confirm the compound's core structure.[3][12] The presence of signals corresponding to the two N-methyl groups further validates its identity.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In GC-MS or LC-MS analysis, **4-Chloro-N,N-dimethylbenzamide** will exhibit a characteristic molecular ion peak ( $\text{M}^+$ ) and an isotopic pattern ( $\text{M}+2$ ) due to the presence of the chlorine atom ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes), providing definitive evidence of its elemental composition.[3]
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing the purity of this compound.[1] A typical method involves a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes.[1] Using formic acid is critical for methods coupled with mass spectrometry (LC-MS) as it is a volatile buffer.[1]

## Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, where the rationale behind each step ensures a robust and reproducible outcome.

### Protocol 1: Synthesis via Acylation of Dimethylamine

This standard laboratory synthesis involves the reaction of 4-chlorobenzoyl chloride with dimethylamine.

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Caption: Workflow for the synthesis of **4-Chloro-N,N-dimethylbenzamide**.

### Methodology:

- Reaction Setup: Prepare a mixture of a 40% aqueous solution of dimethylamine and methylene chloride in a reaction vessel cooled in an ice bath.
  - Causality: The reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and minimize the volatilization of dimethylamine. Methylene chloride serves as the organic solvent to dissolve the acyl chloride.
- Acylation: Slowly add a solution of 4-chlorobenzoyl chloride in methylene chloride to the stirred dimethylamine mixture.[\[13\]](#)
  - Causality: Slow addition maintains temperature control. The aqueous dimethylamine provides both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction.
- Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours.[\[13\]](#)
  - Causality: This ensures the reaction proceeds to completion.
- Workup: Separate the methylene chloride layer. Wash it with a saturated solution of  $\text{NaHCO}_3$  and then with water.
  - Causality: The  $\text{NaHCO}_3$  wash neutralizes any remaining HCl or unreacted 4-chlorobenzoyl chloride. The water wash removes any remaining salts.
- Isolation: Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and evaporate the solvent under reduced pressure to yield the crude product.[\[7\]](#)
- Purification: Recrystallize the crude solid from a suitable solvent, such as methanol, to obtain the pure product.[\[13\]](#)
  - Causality: Recrystallization is an effective method for purifying solid organic compounds, removing impurities that have different solubility profiles in the chosen solvent system.

## Safety, Handling, and Storage

A thorough understanding of a compound's hazards is a prerequisite for its safe handling.

- GHS Hazard Identification:
  - Hazard Statements: Causes serious eye irritation (H319), causes skin irritation (H315), and may cause respiratory irritation (H335).[2][8][14]
  - Signal Word: Warning[2][8]
- Precautionary Measures:
  - Prevention: Wash hands and any exposed skin thoroughly after handling.[15] Wear protective gloves, protective clothing, eye protection, and face protection.[14][15] Use only outdoors or in a well-ventilated area and avoid breathing dust.[14][15]
  - Response: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical advice.[14][15] For skin contact, wash with plenty of soap and water.[15] If inhaled, remove the person to fresh air.[15]
- Storage:
  - Store in a well-ventilated, dry, and cool place.[15] Keep the container tightly closed and store locked up.[14][15]

## Conclusion

**4-Chloro-N,N-dimethylbenzamide** is a well-characterized compound with a defined set of physical, chemical, and safety properties. Its predictable solubility, thermal stability, and well-documented spectral characteristics make it a reliable building block in synthetic chemistry. The protocols for its synthesis and analysis are robust and grounded in fundamental chemical principles. This guide provides the necessary technical foundation for researchers and developers to confidently and safely utilize this important chemical intermediate in their work.

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- To cite this document: BenchChem. [4-Chloro-N,N-dimethylbenzamide physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085207#4-chloro-n-n-dimethylbenzamide-physical-properties>]

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